N-(4-chloro-3-nitrophenyl)-3-fluorobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN2O3/c14-11-5-4-10(7-12(11)17(19)20)16-13(18)8-2-1-3-9(15)6-8/h1-7H,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEOTJUUJFBVPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366437 | |
| Record name | N-(4-chloro-3-nitrophenyl)-3-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
425647-14-9 | |
| Record name | N-(4-chloro-3-nitrophenyl)-3-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic and Structural Characterization of N 4 Chloro 3 Nitrophenyl 3 Fluorobenzamide and Analogues
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
The fragmentation of N-(4-chloro-3-nitrophenyl)-3-fluorobenzamide in mass spectrometry is expected to occur at the amide bond, which is a common fragmentation pathway for such molecules. mdpi.com Cleavage of the C-N amide bond can result in the formation of characteristic fragment ions. The primary fragmentation pathways would likely involve the generation of a 3-fluorobenzoyl cation and a 4-chloro-3-nitrophenylaminyl radical, or a 3-fluorophenyl radical and a 4-chloro-3-nitrobenzamide (B92726) cation. Further fragmentation of the 4-chloro-3-nitrophenyl moiety could involve the loss of the nitro group (NO₂).
Table 1: Predicted HRMS Data for this compound
| Ion | Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | C₁₃H₉ClFN₂O₃⁺ | 295.0280 |
| [M+Na]⁺ | C₁₃H₈ClFN₂O₃Na⁺ | 317.0100 |
| [C₇H₄FO]⁺ | C₇H₄FO⁺ | 123.0241 |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for the analysis of complex mixtures and for providing retention time data that can aid in compound identification. The retention time of a compound in LC is influenced by its structural properties and the chromatographic conditions. For benzamide (B126) derivatives, structure-retention relationship studies have shown that intramolecular hydrogen bonding can significantly affect their retention on a reversed-phase column. nih.gov
While specific LC-MS data for this compound is not available, it is expected that this compound would be amenable to analysis by reversed-phase LC-MS. The retention time would be influenced by the hydrophobicity imparted by the chloro and fluoro substituents and the aromatic rings. The mass spectrometer would then provide mass-to-charge ratio data for the eluting compound, confirming its identity.
Table 2: General LC-MS Parameters for the Analysis of Benzamide Analogues
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase |
| Mobile Phase | Acetonitrile (B52724)/Water with formic acid |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detector | Quadrupole Time-of-Flight (Q-TOF) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from the π→π* and n→π* transitions within the aromatic rings and the carbonyl and nitro functional groups. rsc.orgiu.edu
The presence of the nitro group, a strong chromophore, is expected to result in a significant absorption band. iu.edu For comparison, the UV-Vis spectrum of N-(3-chlorophenethyl)-4-nitrobenzamide in methanol (B129727) shows absorption maxima (λmax) at 239 nm and 290 nm, with molar absorptivity (ε) values of 14,100 and 11,700 M⁻¹cm⁻¹, respectively. mdpi.com The spectrum of this compound is anticipated to show similar characteristic bands, likely in the 250-350 nm range, corresponding to the electronic transitions within the nitro-substituted benzene (B151609) ring and the benzamide moiety. rsc.org
Table 3: Expected UV-Vis Absorption Data for this compound and an Analogue
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) ** | Transition |
|---|---|---|---|---|
| This compound | Methanol | ~260-340 | - | π→π and n→π |
Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure
Determination of Crystal System and Space Group
The analysis of the diffraction pattern from a single crystal allows for the determination of the unit cell parameters and the crystal system. For benzanilide (B160483) analogues, the monoclinic and orthorhombic crystal systems are commonly observed. For instance, N-(p-tolyl)-3-nitrobenzamide crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net The specific crystal system and space group for this compound would be determined by its unique packing arrangement in the solid state, which is influenced by intermolecular interactions such as hydrogen bonding and van der Waals forces.
Table 4: Crystallographic Data for Benzamide Analogues
| Compound | Crystal System | Space Group |
|---|---|---|
| N-(p-tolyl)-3-nitrobenzamide | Monoclinic | P2₁/c |
Analysis of Molecular Conformation and Geometry
The crystal structure reveals the detailed molecular conformation, including the planarity of the aromatic rings and the orientation of the substituents. In many benzanilide structures, the two phenyl rings are not coplanar. The dihedral angle between the planes of the two aromatic rings is a key conformational parameter. For example, in the structure of N-(p-tolyl)-3-nitrobenzamide, the dihedral angle between the phenyl and nitrobenzene (B124822) rings is 3.74(3)°. researchgate.net
The geometry of the amide linkage is also of significant interest. In the solid state, intermolecular hydrogen bonds, typically of the N—H⋯O type, play a crucial role in stabilizing the crystal packing, often leading to the formation of supramolecular chains or sheets. researchgate.net The bond lengths and angles within the this compound molecule would be expected to be in agreement with standard values for similar organic compounds, with potential for minor distortions due to steric hindrance or electronic effects of the substituents.
Table 5: Selected Geometric Parameters for Benzamide Analogues
| Compound | Dihedral Angle between Phenyl Rings (°) | Key Intermolecular Interactions |
|---|---|---|
| N-(p-tolyl)-3-nitrobenzamide | 3.74(3) | N—H⋯O hydrogen bonds, C—H⋯O contacts |
Characterization of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Hydrogen Bonding:
π-π Stacking:
The presence of two aromatic rings in this compound suggests the likelihood of π-π stacking interactions. These interactions are common in aromatic compounds and play a crucial role in their crystal packing. libretexts.org The electron-withdrawing nature of the chloro and nitro substituents on one ring and the fluoro substituent on the other can modulate the electron density of the aromatic systems, potentially leading to favorable offset or sandwich-type π-π stacking arrangements. libretexts.org Studies on nitro-substituted aromatic compounds have shown that nitro-π interactions can also be a significant factor in their solid-state structures. researchgate.net Computational studies on stacked dimers of nitrobenzene with aromatic amino acid side chains have revealed strong interactions, indicating that the nitro group can significantly contribute to the stability of π-stacked complexes. nih.gov
| Interaction Type | Potential Participating Groups | Expected Role in Crystal Packing |
|---|---|---|
| N-H⋯O Hydrogen Bond | Amide N-H (donor) and Amide C=O or Nitro O (acceptor) | Primary structural motif, forming chains or dimers. |
| C-H⋯O Hydrogen Bond | Aromatic C-H (donor) and Amide C=O or Nitro O (acceptor) | Secondary interaction, linking primary motifs. |
| π-π Stacking | 4-chloro-3-nitrophenyl ring and 3-fluorophenyl ring | Stabilizes the packing of aromatic rings in parallel or offset arrangements. |
| C-H⋯F Hydrogen Bond | Aromatic C-H (donor) and Fluorine (acceptor) | Contributes to the overall lattice energy and packing efficiency. |
| Nitro-π Interaction | Nitro group and the π-system of an adjacent aromatic ring | Can influence the orientation and stability of the molecular assembly. |
Chromatographic Purity Assessment
The purity of this compound is critical for its application in research and development. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are standard techniques used to assess the purity of such compounds.
TLC is a widely used, rapid, and cost-effective method for assessing the purity of a compound and monitoring the progress of a chemical reaction. For a compound like this compound, a silica (B1680970) gel plate would typically be used as the stationary phase due to the moderate polarity of the molecule. wisc.edu The choice of the mobile phase is crucial for achieving good separation. A mixture of a nonpolar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or chloroform) is commonly employed for benzamide derivatives. mdpi.com The ratio of these solvents is adjusted to achieve an optimal retardation factor (Rf) value, which is ideally between 0.3 and 0.7 for good separation and visualization. ualberta.careddit.com Visualization of the spots on the TLC plate can be achieved under UV light, as the aromatic rings and nitro group are chromophores.
| Parameter | Typical Condition | Rationale/Expected Outcome |
|---|---|---|
| Stationary Phase | Silica Gel 60 F254 | Standard stationary phase for moderately polar organic compounds. |
| Mobile Phase (Solvent System) | Hexane:Ethyl Acetate (e.g., 7:3 or 1:1 v/v) or Chloroform:Methanol (e.g., 9:1 v/v) | Provides good separation by adjusting polarity. The optimal ratio is determined experimentally. |
| Visualization | UV light (254 nm) | The aromatic and nitro functionalities allow for visualization by UV quenching. |
| Expected Rf Value | 0.3 - 0.7 | Indicates good separation from potential impurities and starting materials. |
HPLC is a highly sensitive and quantitative technique for purity assessment. For this compound, a reverse-phase HPLC (RP-HPLC) method would be the standard approach. sielc.comsielc.com This involves a nonpolar stationary phase, typically a C18 column, and a polar mobile phase. A common mobile phase for such analyses is a gradient or isocratic mixture of acetonitrile and water, often with the addition of a small amount of an acid like phosphoric acid or formic acid to improve peak shape and resolution. sielc.comsielc.com The retention time of the compound is a key parameter for its identification and quantification. The detector is typically a UV-Vis detector set at a wavelength where the compound exhibits strong absorbance, which for this compound would likely be in the range of 254 nm.
A very similar compound, Benzamide, 4-chloro-3-nitro-N-phenyl-, can be analyzed by an RP-HPLC method using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com This suggests that similar conditions would be effective for the title compound.
| Parameter | Typical Condition | Rationale/Expected Outcome |
|---|---|---|
| Stationary Phase | C18 (Octadecylsilyl) silica gel | Standard for reverse-phase separation of moderately nonpolar compounds. |
| Mobile Phase | Acetonitrile:Water (with 0.1% Phosphoric Acid or Formic Acid) | The ratio is optimized to achieve a suitable retention time and good resolution from impurities. The acid modifier improves peak symmetry. |
| Detection | UV at 254 nm | The aromatic rings and nitro group provide strong UV absorbance at this wavelength. |
| Expected Outcome | A sharp, symmetrical peak at a specific retention time, with purity calculated from the peak area percentage. | A high peak area percentage (e.g., >99%) indicates high purity. |
Computational and Theoretical Investigations of N 4 Chloro 3 Nitrophenyl 3 Fluorobenzamide Systems
Quantum Chemical Calculations
No specific studies detailing quantum chemical calculations for N-(4-chloro-3-nitrophenyl)-3-fluorobenzamide were found.
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In Vitro Biological Activity Evaluation of N 4 Chloro 3 Nitrophenyl 3 Fluorobenzamide and Analogues
Antiproliferative and Anticancer Activity Studies (in vitro cell lines)
Screening Against Human Cancer Cell Lines (e.g., HCT116, SW1116, HepG2, MCF-7, MOLT-4, HT-29, A549, A375)
No published data were found regarding the screening of N-(4-chloro-3-nitrophenyl)-3-fluorobenzamide against these or any other human cancer cell lines.
Determination of Half-Maximal Inhibitory Concentration (IC₅₀) values
As no screening studies have been reported, there are no determined IC₅₀ values for this compound against any cancer cell lines.
Antimycobacterial Activity against M. tuberculosis Strains (in vitro)
Evaluation against H37Rv Strain
There is no information available in the scientific literature regarding the evaluation of this compound for antimycobacterial activity against the H37Rv strain of Mycobacterium tuberculosis.
Assessment against Drug-Resistant Strains
No studies have been published assessing the activity of this compound against drug-resistant strains of Mycobacterium tuberculosis.
Anti-inflammatory Activity Assessment (in vitro models)
No data from in vitro models assessing the anti-inflammatory activity of this compound have been reported in the literature.
Antiparasitic Activity Evaluation (in vitro)
The global health burden of parasitic diseases necessitates the continued search for new and effective therapeutic agents. Benzamide (B126) derivatives have emerged as a promising class of compounds with potential antiparasitic properties. This section details the in vitro evaluation of this compound and its analogues against specific parasitic targets.
Inhibition of Trypanosoma brucei Growth
Human African Trypanosomiasis, caused by the protozoan parasite Trypanosoma brucei, is a fatal disease if left untreated. Research into novel therapeutic agents is ongoing, with a focus on identifying compounds that can effectively inhibit parasite proliferation. Studies on chloronitrobenzamides have demonstrated their potential as antitrypanosomal agents. While specific data for this compound is not available, a related compound, a potent and selective orally bioavailable chloronitrobenzamide, has shown significant activity. This analogue demonstrated favorable oral pharmacokinetics, maintaining plasma concentrations exceeding its cellular EC50 for over 24 hours and achieving significant brain concentrations in rodent models after a single oral dose. nih.gov Treatment with this analogue significantly extended the lifespan of mice infected with Trypanosoma congolense and Trypanosoma brucei rhodesiense, highlighting the potential of this chemical class. nih.gov
Further research has explored other benzamide-related structures. For instance, N-n-alkyl-3,4-dihydroxybenzamides have been synthesized and evaluated as inhibitors of the trypanosome alternative oxidase, a key enzyme in the parasite's respiratory pathway. nih.gov One such derivative, N-n-butyl-3,4-dihydroxybenzamide, was curative in a mouse model of T. brucei brucei infection when combined with glycerol. nih.gov These findings underscore the therapeutic potential of benzamide scaffolds in the development of new treatments for African trypanosomiasis.
Inhibition of Beta-Hematin Formation
Malaria, caused by Plasmodium parasites, remains a significant global health threat. A crucial biological process for the parasite's survival is the detoxification of heme, a byproduct of hemoglobin digestion, through its polymerization into an inert crystalline substance called hemozoin. The synthetic equivalent of hemozoin is β-hematin, and its formation is a validated target for antimalarial drugs.
Benzamide analogues have been investigated for their ability to inhibit β-hematin formation. nih.gov Structure-activity relationship (SAR) studies have revealed that derivatives containing an electron-deficient aromatic ring and the ability to adopt a flat conformation, which is optimal for π-π stacking interactions with ferriprotoporphyrin IX (the heme monomer), are effective inhibitors. nih.govnih.gov Specifically, mono-benzamides with two nitro groups in the meta positions of one of the aromatic rings have shown favorable activity in inhibiting β-hematin formation. nih.gov While direct inhibitory data for this compound is not available, the presence of both a chloro and a nitro substituent on one of the phenyl rings suggests that it could possess activity against this target.
Enzyme Inhibition Studies (in vitro assays)
The modulation of enzyme activity is a cornerstone of modern pharmacology. This compound and its analogues have been investigated for their potential to inhibit various enzymes implicated in a range of diseases.
Alpha-Glucosidase Inhibition
Alpha-glucosidase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay glucose absorption and is a therapeutic strategy for managing type 2 diabetes.
While specific inhibitory data for this compound against α-glucosidase is not documented, the broader class of benzamide derivatives has been explored. The inhibitory activity is influenced by the nature and position of substituents on the aromatic rings. For instance, the presence of halogen atoms and other functional groups can significantly impact the inhibitory potency. The fluorinated nature of the target compound suggests potential for interaction with the enzyme's active site, a characteristic often exploited in enzyme inhibitor design. nih.govresearchgate.net
PI3K Kinase Inhibition
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in cellular signaling pathways, regulating processes such as cell growth, proliferation, and survival. Dysregulation of the PI3K pathway is frequently observed in cancer, making these enzymes attractive targets for therapeutic intervention.
Benzamide-based compounds have been designed and synthesized as PI3K inhibitors. nih.govnih.gov For example, a novel series of benzamide-based dual PI3K/HDAC inhibitors has been developed, with representative compounds showing potent inhibitory activity against PI3Kα in the nanomolar range. nih.govnih.gov Structure-activity relationship studies of 2,3-dihydroimidazo[1,2-c]quinazoline PI3K inhibitors have highlighted the importance of the amide moiety for potency. nih.gov Although specific data for this compound is not available, its benzamide core structure suggests that it could be a scaffold for the development of PI3K inhibitors.
PTP1B Enzyme Inhibition
Currently, there is no publicly available scientific literature detailing the in vitro evaluation of this compound for its inhibitory activity against the Protein Tyrosine Phosphatase 1B (PTP1B) enzyme. Further research is required to determine if this compound has any effect on PTP1B, which is a key regulator in insulin (B600854) and leptin signaling pathways.
KPC-2 β-Lactamase Inhibition
There is no specific research data available on the inhibitory effects of this compound against KPC-2 β-lactamase. KPC-2 is a significant enzyme in antibiotic resistance, conferring resistance to a broad spectrum of β-lactam antibiotics, including carbapenems. The investigation of novel non-β-lactam inhibitors is an active area of research to combat the challenge of carbapenem-resistant bacteria. However, the potential of this compound in this context has not been reported.
Xanthine (B1682287) Oxidase Inhibition
Information regarding the in vitro inhibitory activity of this compound against xanthine oxidase is not present in the available scientific literature. Xanthine oxidase is a crucial enzyme in purine (B94841) metabolism, and its inhibition is a therapeutic strategy for conditions like gout. While various compounds are being explored for their xanthine oxidase inhibitory potential, this specific benzamide derivative has not been documented in such studies.
Antifungal Activity Evaluation (in vitro)
There is no available data from in vitro studies on the antifungal activity of this compound. While related structures like N-phenylbenzamides have been investigated for their potential to inhibit the growth of fungi such as Candida albicans, specific findings for this compound are not documented. The development of new antifungal agents is critical, but the efficacy of this particular compound against fungal pathogens remains uninvestigated.
Cytotoxicity in Established Cell Lines for Selectivity Assessment
No public data from cytotoxicity studies on this compound using established cell lines is available. Cytotoxicity assays are essential to determine a compound's therapeutic index by comparing its activity against a target (like a pathogen or enzyme) to its toxicity towards host cells. While related acetamide (B32628) compounds have undergone such evaluations, the cytotoxic profile of this compound has not been reported in the scientific literature.
Structure Activity Relationship Sar Studies of N 4 Chloro 3 Nitrophenyl 3 Fluorobenzamide Analogues
Impact of Substituent Nature and Position on Biological Activity
The biological activity of N-phenylbenzamide analogues is profoundly influenced by the nature and placement of substituents on both the aniline (B41778) and benzoic acid portions of the molecule. nih.gov Research has consistently shown that the electronic properties, size, and position of these functional groups are key determinants of potency.
Role of Halogenation (e.g., Fluorine, Chlorine, Bromine, Iodine)
Halogenation is a common strategy in medicinal chemistry to modulate a molecule's electronic, steric, and pharmacokinetic properties. nih.gov In the context of benzamide (B126) analogues, the introduction of halogens such as fluorine, chlorine, and bromine has been explored to understand their effect on biological activity. researchgate.netmdpi.com Halogens are electron-withdrawing and can influence molecular interactions and membrane permeability. nih.gov
Table 1: Illustrative Impact of Halogen Substituents on Biological Activity of Benzamide Analogues Note: This table is a representative example based on general SAR principles for benzamide derivatives and may not reflect data for the specific parent compound.
| Compound Analogue | Substituent (Position) | Relative Potency | Key Observation |
|---|---|---|---|
| Analogue 1 | 4-Fluoro | Moderate | Small size and high electronegativity can enhance binding. |
| Analogue 2 | 4-Chloro | High | Often provides a good balance of electronic and lipophilic properties. |
| Analogue 3 | 4-Bromo | High | Increases lipophilicity, which can improve activity to a certain point. |
| Analogue 4 | 4-Iodo | Variable | Large size may cause steric hindrance, but can also form halogen bonds. |
Influence of Electron-Donating and Electron-Withdrawing Groups
A significant body of research indicates that the electronic properties of substituents are a critical factor for the potency of N-phenylbenzamide analogues. nih.gov Specifically, electron-withdrawing groups (EWGs) have been shown to be beneficial for improving biological activity. nih.govresearchgate.net
SAR studies consistently demonstrate that incorporating EWGs such as nitro (NO₂), cyano (CN), and trifluoromethyl (CF₃) at the meta and para positions on both the aniline and carboxylic acid portions of the benzamide structure enhances potency. nih.govmdpi.com For instance, the replacement of less potent groups with a stronger, albeit less lipophilic, EWG like the nitro group has been a key strategy in optimizing lead compounds. nih.govresearchgate.net The position of these groups is also vital; shifting a nitro substituent from the ortho to the meta position on the anilide ring was found to increase activity, suggesting that meta-substitution is important for potency. nih.gov In contrast, electron-donating groups (EDGs), which push electrons into the aromatic ring, are generally less favorable for the activity of this particular chemical series. youtube.com
Table 2: Effect of Electron-Withdrawing Groups (EWGs) on the Antischistosomal Potency of N-Phenylbenzamide Analogues Data derived from SAR studies on related N-phenylbenzamides. nih.gov
| Compound | Key Substituent | Position | Potency (EC₅₀) | Observation |
|---|---|---|---|---|
| Compound 9 | -CF₃ | meta (anilide) | 80 nM | High potency, but also high lipophilicity. nih.gov |
| Compound 32 | -NO₂ | para (benzoic) | 1.17 µM | Retains micromolar potency with lower lipophilicity. nih.gov |
| Compound 38 | -NO₂ | meta (anilide) | 1.16 µM | Meta-substitution on the anilide ring appears important for activity. nih.gov |
| Compound 41 | -NO₂ | ortho (anilide) | > 20 µM | Ortho-substitution significantly reduces potency compared to meta. nih.gov |
Effects of Alkyl, Aryl, and Heteroaryl Substituents
The introduction of larger alkyl, aryl, and heteroaryl groups has been explored to probe the steric and electronic requirements of the target's binding site. mdpi.comnih.gov The size, shape, and lipophilicity of these substituents can significantly affect the compound's ability to fit into the active site and establish favorable interactions. nih.govfrontiersin.org
Stereochemical Considerations and Conformational Effects on Activity
While the specific parent compound, N-(4-chloro-3-nitrophenyl)-3-fluorobenzamide, is achiral, the introduction of chiral centers or substituents that restrict bond rotation can have profound effects on activity. The "bent shape" of certain O-aryl substituents in related inhibitor classes has been noted as crucial for fitting into the enzyme's active site, highlighting the importance of a specific molecular conformation. nih.gov The flexibility of the molecule, or lack thereof, determines its ability to adopt the optimal conformation for binding. Computational studies and structural analysis of related benzamide derivatives help in understanding the preferred conformations and the structural features necessary for potent activity. nih.gov
Role of Amide Linkage and Core Benzamide Scaffold
The amide linkage (-C(O)NH-) is a cornerstone of the N-phenylbenzamide scaffold and is essential for its biological activity. mdpi.comresearchgate.net This functional group is not merely a passive linker but actively participates in binding to biological targets. The amide group can act as both a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the C=O), allowing it to form crucial intermolecular interactions with amino acid residues in an enzyme's active site. mdpi.com
The importance of the amide bridge has been demonstrated through SAR studies where its replacement led to a complete loss of activity. acs.org For instance, substituting the amide with an ester or a secondary amine in a series of N-[(thiophen-3-yl)methyl]benzamides resulted in inactive compounds, confirming the critical role of the carbamic group. acs.org The benzamide core serves as a rigid scaffold that correctly orients the substituted phenyl rings for optimal interaction with the target protein. nih.gov
Correlation of Lipophilicity with Biological Response
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a fundamental physicochemical property that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target affinity. mdpi.comresearchgate.net In the development of N-phenylbenzamide analogues, managing lipophilicity has been a central theme. nih.gov
Studies have shown that while initial lead compounds with high potency often possess high lipophilicity (e.g., cLogP > 5), this can be a liability, potentially leading to poor solubility, increased cytotoxicity, and greater susceptibility to metabolic degradation. nih.govresearchgate.net Consequently, a key SAR strategy has been to attenuate lipophilicity while maintaining or improving potency. nih.gov This involves incorporating less lipophilic but still strongly electron-withdrawing substituents, such as the nitro group, to achieve a more favorable balance. nih.gov There is often a parabolic relationship between lipophilicity and biological response, where activity increases with logP up to an optimal point, after which it may decrease due to poor aqueous solubility or non-specific binding. nih.gov
Table 3: Correlation of Lipophilicity (cLogP) with Antischistosomal Potency for Select Analogues Data derived from SAR studies on related N-phenylbenzamides. nih.gov
| Compound | Potency (EC₅₀) | Calculated LogP (cLogP) | Observation |
|---|---|---|---|
| Compound 9 | 80 nM | 5.3 | Most potent, but high lipophilicity is a potential liability. nih.gov |
| Compound 38 | 1.16 µM | 4.1 | Less potent than Cmpd 9, but has a more favorable, lower lipophilicity. nih.gov |
| Compound 32 | 1.17 µM | 4.1 | Similar profile to Cmpd 38, balancing potency and reduced lipophilicity. nih.gov |
| Compound 34 | 1.64 µM | 4.1 | Demonstrates the strategy of reducing cLogP while retaining activity. nih.gov |
Development of SAR Models for Compound Optimization
The development of robust Structure-Activity Relationship (SAR) models is a critical step in the journey of transforming a promising lead compound into a viable drug candidate. For the this compound scaffold, these models provide a framework for understanding how modifications to its chemical structure influence its biological activity. By systematically altering different parts of the molecule and quantifying the resulting changes in efficacy, researchers can build predictive models that accelerate the design of analogues with enhanced therapeutic properties.
These models are typically developed using a combination of traditional medicinal chemistry approaches and advanced computational techniques, such as Quantitative Structure-Activity Relationship (QSAR) analysis. The primary goal is to identify key structural features, or pharmacophores, that are essential for the desired biological effect and to understand the impact of various substituents on parameters like potency, selectivity, and pharmacokinetic properties.
The development of SAR models often involves the synthesis and biological evaluation of a library of analogues where systematic changes are made to the core structure. The resulting data, often in the form of IC50 values or other quantitative measures of activity, are then used to build the predictive models.
One common approach is the generation of a 2D-QSAR model, which correlates the biological activity of the compounds with their physicochemical properties, such as hydrophobicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters). For example, a hypothetical study on a series of this compound analogues might reveal that increasing the hydrophobicity of a particular region of the molecule leads to a predictable increase in activity, up to a certain point (a "parabolic" relationship).
More advanced 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of the SAR. These methods align a series of active molecules and calculate their steric and electrostatic fields. The resulting contour maps can highlight regions where bulky groups are favored or disfavored, and where positive or negative electrostatic potentials are beneficial for activity. This information is invaluable for designing new analogues with improved complementarity to the biological target.
The iterative process of designing, synthesizing, and testing new compounds based on the predictions of these SAR models is a powerful strategy for lead optimization. It allows medicinal chemists to navigate the complex chemical space more efficiently and to prioritize the synthesis of compounds with the highest probability of success.
Detailed Research Findings:
While a comprehensive SAR study specifically on this compound is not extensively available in the public domain, we can extrapolate from research on structurally similar compounds to illustrate the principles of SAR model development. For instance, studies on substituted benzanilides as enzyme inhibitors have demonstrated the importance of the substitution pattern on both phenyl rings.
Consider a hypothetical series of analogues based on the this compound core, evaluated for their inhibitory activity against a specific kinase. The following data table illustrates the kind of information that would be used to develop an SAR model.
Table 1: Hypothetical SAR Data for this compound Analogues
| Compound ID | R1 (Benzoyl Ring) | R2 (Aniline Ring) | Kinase Inhibition (IC50, µM) |
| 1 | 3-F | 4-Cl, 3-NO2 | 0.5 |
| 2 | H | 4-Cl, 3-NO2 | 2.1 |
| 3 | 4-F | 4-Cl, 3-NO2 | 0.8 |
| 4 | 3-Cl | 4-Cl, 3-NO2 | 0.4 |
| 5 | 3-CH3 | 4-Cl, 3-NO2 | 1.5 |
| 6 | 3-F | 4-Cl, 3-H | 5.8 |
| 7 | 3-F | 4-Br, 3-NO2 | 0.6 |
| 8 | 3-F | 4-Cl, 3-NH2 | 10.2 |
Substitution on the Benzoyl Ring (R1): The presence of a halogen at the 3-position (e.g., F, Cl) appears to be beneficial for activity compared to an unsubstituted ring (compare compounds 1 and 4 to 2). A methyl group at this position (compound 5) is less favorable than a halogen. The position of the fluorine atom also seems to matter, with the 3-position being slightly more favorable than the 4-position (compare compound 1 to 3).
Substitution on the Aniline Ring (R2): The 3-nitro group appears to be crucial for potent activity, as its removal leads to a significant drop in inhibition (compare compound 1 to 6). Replacing the 4-chloro with a 4-bromo substituent has a minor impact on activity (compound 7). Reduction of the nitro group to an amine (compound 8) is detrimental to activity.
These qualitative observations would form the basis for developing a more quantitative QSAR model. By calculating various molecular descriptors for each compound (e.g., logP, molar refractivity, dipole moment), a mathematical equation could be derived that correlates these descriptors with the observed biological activity. Such a model would then be used to predict the activity of yet-to-be-synthesized analogues, thereby guiding the optimization process.
Mechanistic Investigations at the Molecular and Cellular Level in Vitro
Elucidation of Cellular Targets and Pathways
To understand the mechanism of action of N-(4-chloro-3-nitrophenyl)-3-fluorobenzamide, initial studies would typically focus on its impact on critical signaling pathways that are often dysregulated in cancer.
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a central regulator of cell growth, proliferation, and survival. Research would be required to determine if this compound modulates this pathway. This would involve treating cancer cell lines with the compound and measuring the phosphorylation status of key proteins like Akt and its downstream targets (e.g., mTOR, GSK3β) using techniques such as Western blotting. No such data is currently available for this compound.
The Raf/MEK/ERK (MAPK) pathway is another crucial signaling route that governs cell proliferation, differentiation, and survival. Investigating whether this compound influences this pathway would involve assessing the phosphorylation levels of Raf, MEK, and ERK in treated cells. There are currently no published findings on this matter.
Kinase inhibition is a common mechanism for anti-cancer agents. Determining if this compound acts as a kinase inhibitor would necessitate in vitro kinase assays against a panel of kinases, including specific targets like Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1). Such studies have not been reported for this compound.
Cell Cycle Analysis
Compounds that interfere with cell proliferation often do so by causing cell cycle arrest at specific checkpoints. To assess this, cancer cells would be treated with this compound and their cell cycle distribution analyzed by flow cytometry after staining with a DNA-intercalating dye. This would reveal if the compound induces arrest in phases such as G0/G1, S, or G2/M. No experimental data from such analyses are available.
Apoptosis Induction Studies
The ability to induce programmed cell death, or apoptosis, is a hallmark of many effective cancer therapies. Studies to determine if this compound induces apoptosis would typically involve assays such as Annexin V/Propidium Iodide staining followed by flow cytometry, or Western blot analysis for the cleavage of key apoptotic proteins like PARP and caspases. This information is not present in the current scientific literature.
Cell Migration and Invasion Inhibition Assays
The spread of cancer to distant organs (metastasis) is a major cause of mortality. In vitro assays, such as the wound-healing (scratch) assay and the Transwell invasion assay, are used to evaluate a compound's ability to inhibit cell migration and invasion, respectively. There is no publicly available data from such assays for this compound.
An article focusing on the in vitro mitochondrial activity modulation of the chemical compound this compound cannot be generated at this time. A thorough search of available scientific literature did not yield specific research findings or data tables detailing the effects of this particular compound on mitochondrial function at the molecular and cellular level.
Scientific investigation into the bioactivity of novel chemical entities is an ongoing process, and information regarding the specific mitochondrial effects of this compound is not presently available in the public domain. Mechanistic studies, including assessments of mitochondrial membrane potential, oxygen consumption rates, and ATP production, are essential for characterizing the toxicological and pharmacological profile of a compound. However, such studies for this compound have not been published or are not readily accessible.
Therefore, the requested section on "Mitochondrial Activity Modulation," including detailed research findings and data tables, cannot be accurately and scientifically fulfilled as per the user's instructions. Further research would be required to elucidate the in vitro effects of this compound on mitochondrial activity.
Future Research Directions and Translational Perspectives Pre Clinical Focus
Rational Design of Next-Generation Analogues Based on SAR and Mechanistic Insights
The rational design of new analogues of N-(4-chloro-3-nitrophenyl)-3-fluorobenzamide will be heavily reliant on a systematic exploration of its structure-activity relationships (SAR). rroij.com This process involves synthesizing a library of related compounds where specific parts of the molecule are systematically altered to understand their contribution to biological activity. acs.org For this particular scaffold, SAR studies would focus on three primary regions: the 4-chloro-3-nitrophenyl ring, the 3-fluorobenzamide (B1676559) ring, and the central amide linker.
Key modifications for SAR exploration would include:
Substitution on the Phenyl Rings: Investigating the impact of varying the position and nature of substituents. For instance, replacing the chloro and fluoro groups with other halogens (Br, I) or with electron-donating (e.g., methyl, methoxy) and electron-withdrawing (e.g., trifluoromethyl) groups can significantly alter the electronic properties and binding interactions of the molecule. walshmedicalmedia.comacs.org
Modification of the Nitro Group: The nitro group is a strong electron-withdrawing group that can be crucial for activity but also a potential site for metabolic reduction. Analogues could be created where the nitro group is replaced with other functionalities like cyano, sulfonyl, or acetyl groups to modulate activity and metabolic stability.
Alterations to the Amide Linker: While the amide bond itself is a core structural feature, exploring bioisosteric replacements or modifications to its rigidity could yield valuable insights.
These rationally designed analogues would then be evaluated to build a comprehensive SAR model. nih.gov Understanding how these structural changes affect potency, selectivity, and mechanism of action is crucial for optimizing the lead compound into a next-generation therapeutic candidate. acs.org
| Molecular Region | Potential Modification | Rationale for Investigation |
| 4-chloro-3-nitrophenyl Ring | Vary halogen at position 4 (e.g., F, Br) | Modulate lipophilicity and binding interactions. |
| Replace nitro group at position 3 (e.g., cyano, amino) | Alter electronic properties and investigate metabolic pathways. | |
| 3-fluorobenzamide Ring | Shift fluoro group to position 2 or 4 | Probe spatial requirements of the target binding site. |
| Introduce additional substituents (e.g., methyl, methoxy) | Enhance potency and selectivity. | |
| Amide Linker | Bioisosteric replacement (e.g., reverse amide, thioamide) | Improve metabolic stability and pharmacokinetic properties. |
Exploration of Novel Biological Targets for Benzamide (B126) Derivatives
The benzamide scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. researchgate.net While the specific targets of this compound are yet to be fully elucidated, the broader class of benzamide derivatives has demonstrated activity in numerous therapeutic areas. walshmedicalmedia.comresearchgate.net Future research should therefore include broad screening initiatives to identify novel biological targets for this compound.
Potential therapeutic areas and targets for exploration include:
Oncology: Benzamide derivatives have shown promise as anticancer agents. walshmedicalmedia.com Some act as inhibitors of ATP-binding cassette (ABC) transporters like ABCG2, which are involved in multidrug resistance in cancer cells. nih.gov Others have been investigated as inhibitors of enzymes crucial to cancer progression, such as Cytochrome P450 family 1 subfamily B member 1 (CYP1B1) or topoisomerases. researchgate.netvensel.org
Infectious Diseases: The structural motifs present in the compound suggest potential antimicrobial activity. Substituted benzamides have been evaluated as inhibitors of bacterial enzymes like Mycobacterium tuberculosis QcrB and have shown activity against various bacterial and fungal pathogens. acs.orgnih.govnanobioletters.com
Metabolic Disorders: Certain benzamide derivatives act as glucokinase activators, making them potential candidates for the treatment of type 2 diabetes. nih.gov
Neurological Disorders: The benzamide core is present in several antipsychotic drugs and has been explored for activity against targets like acetylcholinesterase, which is relevant for Alzheimer's disease. walshmedicalmedia.comnih.gov
Virology: Some benzamides have been identified as inhibitors of viral processes, such as the hemagglutinin (HA)-mediated fusion of the influenza virus. acs.org
A comprehensive screening approach, utilizing high-throughput assays against diverse panels of receptors, enzymes, and cancer cell lines, will be instrumental in uncovering novel therapeutic applications.
Application of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, offering powerful tools to accelerate the design and optimization of new chemical entities. researchgate.netmalvernpanalytical.com For this compound, these computational methods can be applied at various stages of pre-clinical development.
Key applications include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build predictive QSAR models from experimental data generated on a series of analogues. nih.govmdpi.com These models can identify the key molecular features that correlate with biological activity, helping to prioritize the synthesis of the most promising new compounds. digitellinc.com
Virtual Screening and Molecular Docking: AI-powered platforms can screen vast virtual libraries of compounds to identify molecules that are likely to bind to a specific biological target. mdpi.com If a target for this compound is identified, molecular docking simulations can predict the binding mode and affinity, guiding the design of more potent analogues. nih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. digitellinc.com By learning from existing chemical data, these models can propose novel benzamide derivatives that are optimized for high potency, selectivity, and favorable drug-like properties.
ADME/T Prediction: Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties is critical. ML models can be trained to predict parameters such as metabolic stability, permeability, and potential toxicity, allowing researchers to filter out compounds with unfavorable profiles before committing to costly synthesis and testing. mdpi.com
The use of these in silico tools can significantly reduce the time and resources required in the drug discovery pipeline by focusing laboratory efforts on compounds with the highest probability of success. cas.org
Development of Advanced Synthetic Methodologies for Scalable Production
The transition from laboratory-scale synthesis to scalable production is a critical step in drug development. While the formation of the amide bond in this compound can be achieved through classical methods, such as the reaction of an acyl chloride with an amine, these often rely on stoichiometric activating reagents that generate significant waste. acs.orgucl.ac.uk Future research should focus on developing more efficient, sustainable, and scalable synthetic routes.
Promising areas for methodological development include:
Catalytic Amide Bond Formation: The direct formation of amides from carboxylic acids and amines using catalysts is a more atom-economical approach. rsc.org Research into metal-based (e.g., boron, zirconium) or enzyme-based catalysts could provide greener alternatives to traditional coupling reagents. unimi.itnih.gov
Novel Starting Materials: Developing synthetic routes that start from readily available and less hazardous materials is highly desirable. For example, methods for the synthesis of N-aryl amides directly from nitroarenes have been developed, which could be particularly relevant for this compound. researchgate.netrsc.org Similarly, protocols starting from benzonitriles offer an alternative pathway. mdpi.com
Flow Chemistry: Continuous flow manufacturing offers numerous advantages over traditional batch processing, including improved safety, consistency, and scalability. Developing a flow-based synthesis for this compound could streamline its production for further pre-clinical and potential clinical studies.
Green Chemistry Principles: The application of green chemistry principles, such as using safer solvents (e.g., cyclopentyl methyl ether) and minimizing purification steps, will be crucial for developing an environmentally and economically viable manufacturing process. nih.govpharmtech.com
Further in vitro and ex vivo Efficacy Studies in Relevant Biological Models
Once a primary biological target or therapeutic area is identified, comprehensive in vitro and ex vivo studies are necessary to confirm the efficacy of this compound and its optimized analogues. The choice of biological models will be dictated by the specific hypothesis being tested.
Examples of relevant efficacy studies include:
Cell-Based Assays: If the compound is pursued for oncology, its efficacy would be tested against a panel of human cancer cell lines. nih.gov For antimicrobial applications, its activity would be determined against relevant strains of bacteria and fungi, including drug-resistant isolates. nanobioletters.comnih.gov
Enzyme Inhibition Assays: For compounds designed as enzyme inhibitors, detailed kinetic studies would be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibitory constants (IC₅₀, Kᵢ). nih.gov
Ex vivo Models: To bridge the gap between in vitro assays and in vivo studies, ex vivo models using primary human cells or tissues can provide more physiologically relevant data. For example, if an immunomodulatory effect is hypothesized, the compound could be tested on primary immune cells. If an antibacterial effect is the focus, its ability to kill bacteria within infected human macrophages could be assessed.
These studies are essential for validating the compound's mechanism of action and providing the necessary evidence to justify advancing the molecule into more complex pre-clinical animal models.
Investigation of Pre-clinical Metabolic Stability and Bioavailability Factors (without human or dosage specifics)
A critical aspect of early drug development is the assessment of a compound's metabolic stability and pharmacokinetic properties. nih.gov A compound with high therapeutic potency is of little value if it is too rapidly metabolized or has poor bioavailability. Therefore, a key future direction is the thorough pre-clinical investigation of these factors for this compound.
Key pre-clinical studies in this area involve:
In Vitro Metabolic Stability Assays: The primary tool for assessing metabolic stability is the use of liver microsomes. nih.gov These subcellular fractions contain a high concentration of key drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) family. milecell-bio.com Incubating the compound with liver microsomes from pre-clinical species (e.g., rat, dog) and humans allows for the determination of its intrinsic clearance and prediction of its metabolic fate. researchgate.net
Metabolite Identification: Following incubation with microsomes or other hepatic systems (like S9 fractions or hepatocytes), analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are used to identify the major metabolites formed. springernature.com This helps to pinpoint potential "metabolic soft spots" on the molecule—sites that are prone to enzymatic modification. This information is invaluable for guiding the rational design of more stable analogues.
Plasma Protein Binding: The extent to which a drug binds to plasma proteins can significantly affect its distribution and efficacy. In vitro equilibrium dialysis assays are used to determine the fraction of the compound that remains unbound and is therefore free to interact with its biological target.
Cell Permeability Assays: To predict oral absorption, in vitro models such as the Caco-2 cell monolayer assay are used to assess a compound's ability to cross intestinal epithelial barriers.
The data generated from these studies are essential for building a comprehensive pre-clinical profile and for selecting compounds with the most promising pharmacokinetic properties for further development. mdpi.com
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for N-(4-chloro-3-nitrophenyl)-3-fluorobenzamide?
- Methodological Answer : Synthesis typically involves coupling 3-fluorobenzoic acid derivatives with 4-chloro-3-nitroaniline via amidation. Key steps include:
- Activation of the carboxylic acid using coupling agents like EDC/HOBt in dichloromethane .
- Nucleophilic substitution under reflux in polar aprotic solvents (e.g., DMF) .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Analytical Confirmation : Final product characterization by / NMR, FT-IR, and LC-MS to verify purity (>95%) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Key Techniques :
- NMR Spectroscopy : Assigns aromatic proton environments (e.g., nitro and chloro substituents) and confirms amide bond formation .
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]) and detects isotopic patterns from chlorine .
- XRD (if crystalline) : Resolves bond lengths/angles and nitro group orientation .
Q. What preliminary biological assays are recommended to evaluate its activity?
- Approach :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays .
- Antimicrobial Testing : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
- Strategies :
- Standardized Assay Conditions : Control variables like solvent (DMSO concentration ≤1%), cell passage number, and incubation time .
- Orthogonal Assays : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .
- Metabolite Profiling : Use LC-HRMS to rule out degradation products interfering with activity .
Q. What computational methods optimize its structure-activity relationship (SAR)?
- Methods :
- Docking Studies : Model interactions with target proteins (e.g., EGFR) using AutoDock Vina; prioritize derivatives with improved binding energy .
- QSAR Modeling : Train models on halogen/nitro substituent positions to predict bioactivity .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS) .
Q. How can synthetic yields be improved while minimizing byproducts?
- Optimization :
- Reagent Ratios : Use 1.2 equivalents of 4-chloro-3-nitroaniline to drive amidation to completion .
- Solvent Selection : Replace DMF with THF to reduce side reactions (e.g., nitro group reduction) .
- Flow Chemistry : Implement continuous flow reactors for precise temperature/pH control, improving reproducibility .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
- Challenges : Poor solubility and nitro group steric hindrance.
- Solutions :
- Co-Crystallization : Use additives (e.g., crown ethers) to enhance lattice formation .
- SHELXT Software : Automate space-group determination from diffraction data, even with weak reflections .
Q. How do stability studies inform formulation for in vivo testing?
- Protocol :
- Forced Degradation : Expose to heat (40°C), light (UV), and pH extremes (2–12) to identify degradation pathways (HPLC tracking) .
- Excipient Screening : Test cyclodextrins or liposomal encapsulation to enhance aqueous stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
Figure 1: Retrosynthetic disconnection of the amide bond in this compound, identifying 4-chloro-3-nitroaniline and 3-fluorobenzoyl chloride as key precursors.